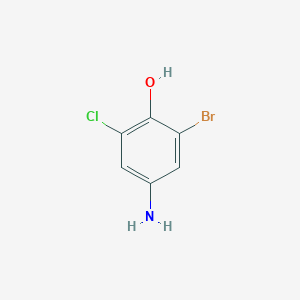

4-Amino-2-bromo-6-chlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-bromo-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMMTSSIIJSWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603412 | |

| Record name | 4-Amino-2-bromo-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158322-54-3 | |

| Record name | 4-Amino-2-bromo-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Amino-2-bromo-6-chlorophenol" synthesis and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-bromo-6-chlorophenol is a halogenated aromatic amine of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring amino, hydroxyl, bromo, and chloro functional groups, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and other biologically active compounds. Halogenated phenols and anilines are known to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, based on available scientific data for this compound and its structural analogs.

Physicochemical Properties

While experimental data for this compound is limited, its properties can be estimated based on data from closely related compounds.

| Property | Value | Source/Analog |

| Molecular Formula | C₆H₅BrClNO | [1] |

| Molecular Weight | 222.47 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | [1] |

| Melting Point | No data available. For comparison, 2-Amino-4-bromophenol has a melting point of 133-135 °C.[2] | N/A |

| Boiling Point | No data available. | N/A |

| Solubility | Expected to have slight solubility in water and be more soluble in organic solvents like ethanol and acetone.[3] | N/A |

| pKa | No data available. | N/A |

| LogP | No data available. | N/A |

Synthesis

Proposed Synthetic Pathway

A logical synthetic approach would involve the protection of the more reactive amino group, followed by sequential bromination and chlorination, and finally deprotection. The hydroxyl and amino groups are ortho-, para-directing. Since the para position is occupied by the amino group, halogenation will be directed to the ortho positions (2 and 6).

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized protocols for each step of the proposed synthesis. These are based on standard procedures for similar transformations and may require optimization for this specific substrate.

Step 1: Protection of the Amino Group (Acetylation)

-

Objective: To protect the amino group of 4-aminophenol as an acetamide to prevent side reactions during halogenation.

-

Procedure:

-

Dissolve 4-aminophenol in a suitable solvent such as pyridine or a mixture of acetic acid and water.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product, N-(4-hydroxyphenyl)acetamide.

-

Filter the precipitate, wash with cold water, and dry. Recrystallization from ethanol or water may be performed for further purification.

-

Step 2: Bromination

-

Objective: To introduce a bromine atom at the 2-position of the protected aminophenol.

-

Procedure:

-

Dissolve N-(4-hydroxyphenyl)acetamide in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

-

Add N-Bromosuccinimide (NBS) in portions to the solution while stirring at room temperature. The reaction can be initiated by light or a radical initiator.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, filter the reaction mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2-bromo-N-(4-hydroxyphenyl)acetamide.

-

Step 3: Chlorination

-

Objective: To introduce a chlorine atom at the 6-position.

-

Procedure:

-

Dissolve the 2-bromo-N-(4-hydroxyphenyl)acetamide in a suitable solvent such as acetonitrile.

-

Add N-Chlorosuccinimide (NCS) to the solution and stir at room temperature. The reaction may be heated gently if necessary.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-bromo-6-chloro-N-(4-hydroxyphenyl)acetamide.

-

Step 4: Deprotection (Acid Hydrolysis)

-

Objective: To remove the acetyl protecting group to yield the final product.

-

Procedure:

-

Reflux the 2-bromo-6-chloro-N-(4-hydroxyphenyl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid (HCl).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the free amine.

-

Filter the precipitate, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[4][5][6][7]

-

Spectral Data (Predicted and Analog-Based)

No specific spectral data for this compound has been identified. The following are predicted values and data from analogous compounds.

| Data Type | Expected Features | Analog Data Source |

| ¹H NMR | Aromatic protons would appear as singlets or doublets in the range of 6.5-7.5 ppm. The NH₂ and OH protons would appear as broad singlets, with their chemical shifts being solvent-dependent. | [8][9] |

| ¹³C NMR | Aromatic carbons would resonate in the region of 110-160 ppm. The carbon bearing the hydroxyl group would be the most downfield, followed by the carbons attached to the halogens. | [10][11] |

| IR Spectroscopy | Characteristic peaks for O-H stretching (around 3200-3600 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region. | [12][13][14][15] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic patterns for bromine (M⁺ and M+2 in approximately 1:1 ratio) and chlorine (M⁺ and M+2 in approximately 3:1 ratio). | [16] |

Biological Activity and Potential Applications

While the specific biological activities of this compound have not been extensively studied, the broader class of halogenated aminophenols has shown promise in several areas.

Postulated Mechanism of Action

The biological activity of halogenated phenols is often attributed to their ability to interfere with cellular processes. Increased chlorination in phenols has been shown to correlate with an increased ability to interfere with oxidative phosphorylation. The lipophilicity conferred by the halogen atoms can facilitate membrane transport, allowing the compound to reach intracellular targets. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules like enzymes and receptors.

Caption: Postulated mechanism of biological activity for halogenated aminophenols.[17]

Potential Applications

-

Pharmaceutical Intermediates: As a highly functionalized molecule, it can serve as a key intermediate in the synthesis of novel drug candidates. The presence of multiple reactive sites allows for diverse chemical modifications to explore structure-activity relationships.[18][19]

-

Antimicrobial Agents: Halogenated phenols are known for their antimicrobial properties. This compound could be investigated for its efficacy against various bacterial and fungal strains.[20]

-

Anticancer Research: Some aminophenol derivatives have been studied for their potential as anticancer agents, possibly through mechanisms involving DNA interaction or enzyme inhibition.[20][21]

-

Agrochemicals: Substituted phenols are used in the development of herbicides and pesticides.[22]

Safety and Handling

GHS Hazard Statements: Based on similar compounds, this compound is expected to be harmful if swallowed (Acute Toxicity, Oral) and may cause skin and eye irritation.[22][23]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

This compound is a chemical compound with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, this guide provides a robust framework for its synthesis and an understanding of its likely properties and biological activities based on the well-documented chemistry of its structural analogs. Further research is warranted to fully elucidate the synthetic pathways, physicochemical characteristics, and biological profile of this interesting molecule.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]

- 5. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]

- 6. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. 4-Bromo-2-chlorophenol(3964-56-5) 1H NMR [m.chemicalbook.com]

- 9. 4-Amino-2,6-dichlorophenol(5930-28-9) 1H NMR [m.chemicalbook.com]

- 10. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. bmse000461 4-Chlorophenol at BMRB [bmrb.io]

- 12. spectrabase.com [spectrabase.com]

- 13. Phenol, 4-amino- [webbook.nist.gov]

- 14. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Phenol, 4-amino-2,6-dichloro- [webbook.nist.gov]

- 16. Phenol, 4-bromo-2-chloro- [webbook.nist.gov]

- 17. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of Substituted Phenols: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data of Related Aminobromochlorophenol Isomers

For clarity and comparative analysis, the physicochemical properties of key isomers are presented below. The absence of a specific entry for 4-Amino-2-bromo-6-chlorophenol suggests it may be a less common or novel compound. Researchers interested in this specific substitution pattern may need to pursue custom synthesis and characterization.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 2-Amino-6-bromo-4-chlorophenol | 179314-60-4 | C₆H₅BrClNO | 222.47 | [1] |

| 2-Amino-4-bromo-6-chlorophenol | 855836-14-5 | C₆H₅BrClNO | 222.47 | [2] |

| 4-Amino-2-bromophenol | 16750-67-7 | C₆H₆BrNO | 188.02 | [3] |

| 4-Amino-2-chlorophenol | 3964-52-1 | C₆H₆ClNO | Not specified | [4] |

| This compound hydrochloride | Not Available | C₆H₆BrCl₂NO | 258.93 | [5] |

Experimental Considerations

Due to the lack of specific literature for this compound, detailed experimental protocols and signaling pathways cannot be provided. Researchers aiming to work with this compound would need to develop and validate their own methodologies for synthesis, purification, and biological assessment.

The synthesis of such a molecule would likely involve multi-step organic chemistry reactions, including electrophilic aromatic substitution (bromination and chlorination) and functional group manipulations (amination and hydroxylation) on a phenol or aniline precursor. The precise sequence and reaction conditions would need to be carefully optimized to achieve the desired substitution pattern and avoid the formation of unwanted isomers.

For biological evaluation, a logical workflow would be necessary to characterize the compound's activity.

References

- 1. 2-氨基-6-溴-4-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-chlorphenol, 99 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 5. This compound hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on the Molecular Weight of 4-Amino-2-bromo-6-chlorophenol

This technical guide provides a detailed breakdown of the molecular weight of 4-Amino-2-bromo-6-chlorophenol, a chemical compound of interest to researchers, scientists, and drug development professionals.

Molecular Composition and Weight

The molecular formula for this compound is C₆H₅BrClNO.[1] The molecular weight of this compound is determined by the sum of the atomic weights of its constituent atoms. The table below outlines the atomic composition and the calculation of the molecular weight.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 5 | 1.008[2][3][4] | 5.040 |

| Bromine | Br | 1 | 79.904[5][6] | 79.904 |

| Chlorine | Cl | 1 | 35.453[7][8] | 35.453 |

| Nitrogen | N | 1 | 14.007[9] | 14.007 |

| Oxygen | O | 1 | 15.999[10][11][12] | 15.999 |

| Total | 222.469 |

The calculated molecular weight is approximately 222.47 g/mol , which is consistent with published data.[1]

Logical Relationship of Components

The following diagram illustrates the relationship between the constituent elements that form the final compound, this compound.

Note: As this guide focuses solely on the molecular weight of this compound, experimental protocols for synthesis or analysis are not included. Similarly, as there are no signaling pathways associated with the molecular weight calculation, no such diagrams are presented.

References

- 1. 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 3. quora.com [quora.com]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Bromine - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 8. quora.com [quora.com]

- 9. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 10. princeton.edu [princeton.edu]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Oxygen, atomic [webbook.nist.gov]

"4-Amino-2-bromo-6-chlorophenol" safety data sheet (SDS)

An In-depth Technical Guide to the Safety of 4-Amino-2-bromo-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for this compound, based on available Safety Data Sheets (SDS) and toxicological information. The data is presented to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this chemical.

Chemical Identification and Physical Properties

This section details the fundamental chemical and physical characteristics of this compound.

| Property | Value | Citation(s) |

| IUPAC Name | 2-Amino-4-bromo-6-chlorophenol | [1] |

| Synonyms | 4-Bromo-2-chloro-6-aminophenol | N/A |

| CAS Number | 855836-14-5 | [1] |

| Molecular Formula | C₆H₅BrClNO | [1][2] |

| Molecular Weight | 222.47 g/mol | [1][2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 47 - 51 °C | [3] |

| Boiling Point | 232 - 235 °C @ 760 mmHg | [3] |

| Flash Point | > 112 °C | [3] |

| Solubility | Insoluble in water | [4] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.

| Hazard Class | Category | Citation(s) |

| Acute Toxicity, Oral | 4 | [1][2] |

| Acute Toxicity, Dermal | 4 | [1] |

| Acute Toxicity, Inhalation | 4 | [1] |

| Skin Corrosion/Irritation | 2 | [1][3] |

| Serious Eye Damage/Eye Irritation | 2A | [1][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | [3] |

GHS Hazard Statements:

-

H312: Harmful in contact with skin.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[5]

Caption: GHS Hazard Classification for this compound.

Toxicological Data

The following table summarizes the available acute toxicity data. Detailed experimental protocols for these studies are not provided in the source safety data sheets. The LD50 (Lethal Dose, 50%) represents the dose required to kill half the members of a tested population.

| Toxicity Endpoint | Route | Species | Value | Citation(s) |

| LD50 | Oral | Rat | 500 mg/kg (ATE) | [4] |

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above are not available in the reviewed Safety Data Sheets. The provided data, such as the LD50 value, is typically determined through standardized testing guidelines, for example, those established by the Organisation for Economic Co-operation and Development (OECD).

General Methodology for Acute Oral Toxicity (OECD 423): The substance is administered in a single dose to a group of fasted animals. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is then calculated based on the mortality data.

First-Aid Measures

In case of exposure, immediate action is critical. The following diagram outlines the recommended first-aid procedures.

Caption: First-Aid Procedures for Exposure.

Fire-Fighting Measures

This substance is combustible but not highly flammable.

| Parameter | Value | Citation(s) |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, chemical foam. | [3][6] |

| Specific Hazards | Emits toxic and corrosive fumes under fire conditions, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen bromide. | [3][6] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. | [3] |

Handling and Personal Protection

Proper handling and the use of personal protective equipment are essential to minimize exposure risk.

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Facilities should be equipped with an eyewash station and a safety shower.[7]

Personal Protective Equipment (PPE): The following diagram illustrates the recommended PPE for handling this compound.

Caption: Personal Protective Equipment (PPE) for Safe Handling.

Storage and Disposal

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][4]

-

Do not allow the product to enter drains or household garbage.[4]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Conditions to Avoid: Exposure to light and incompatible products.[6]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas, and hydrogen bromide.[3][6]

This document is intended as a technical guide and does not replace the official Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the original SDS for the most current and complete safety information.

References

- 1. 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. cpachem.com [cpachem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Profile of 4-Amino-2-bromo-6-chlorophenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectral data for the compound 4-Amino-2-bromo-6-chlorophenol. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a combination of predicted data and experimental data from structurally related compounds to serve as a reference for researchers.

Predicted Spectral Data for this compound

In the absence of direct experimental data, computational predictions offer a valuable starting point for spectral analysis. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H (aromatic, adjacent to NH₂) | 6.8 - 7.2 |

| H (aromatic, adjacent to Br) | 7.2 - 7.6 |

| OH (hydroxyl) | 4.5 - 6.0 |

| NH₂ (amino) | 3.5 - 5.0 |

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-OH | 148 - 152 |

| C-NH₂ | 140 - 144 |

| C-Br | 110 - 114 |

| C-Cl | 118 - 122 |

| C-H (aromatic) | 115 - 125 |

| C-H (aromatic) | 120 - 130 |

Note: These are estimated values and actual experimental values may differ.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound

| Ion | Predicted m/z |

| [M]⁺ | 221.9, 223.9, 225.9 |

| [M+H]⁺ | 222.9, 224.9, 226.9 |

Note: The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern.

Experimental Spectral Data for Structurally Related Compounds

To provide a comparative context, the following tables summarize available experimental spectral data for compounds with similar structural motifs.

4-Bromo-2-chlorophenol

Table 4: Experimental Spectral Data for 4-Bromo-2-chlorophenol

| Technique | Data | Reference |

| ¹³C NMR | Spectral data available in databases. | [1] |

| IR | Spectra available, often recorded as a melt or in KBr. | [1] |

| MS (GC-MS) | Mass spectrum available from the NIST database. | [2] |

4-Amino-2-chlorophenol

Table 5: Experimental Spectral Data for 4-Amino-2-chlorophenol

| Technique | Data | Reference |

| IR (FTIR) | Transmission Infrared (IR) Spectrum available. | [3] |

4-Amino-2,6-dichlorophenol

Table 6: Experimental Spectral Data for 4-Amino-2,6-dichlorophenol

| Technique | Data | Reference |

| ¹H NMR | ¹H NMR spectrum available. | [4] |

| MS | Mass spectrum available in the NIST WebBook. | [5] |

General Experimental Protocols

The following are generalized protocols for acquiring spectral data, based on common laboratory practices for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.

-

Instrumentation: Utilize a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

-

EI-MS (often coupled with GC): Introduce the sample via a gas chromatograph for separation and subsequent ionization in the EI source. Acquire the mass spectrum of the eluting peak corresponding to the compound.

-

Workflow for Spectral Analysis of a Novel Compound

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

References

Solubility Profile of 4-Amino-2-bromo-6-chlorophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2-bromo-6-chlorophenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from structurally related compounds and outlines detailed experimental protocols for determining precise solubility values. This guide is intended to support research, development, and formulation activities where this compound is a key component.

Predicted Solubility Profile

Based on the data for related compounds, this compound is anticipated to be soluble in polar organic solvents. The following table summarizes the observed solubility of similar substituted phenols, which can be used as a proxy for estimating the solubility of the target compound.

| Solvent Class | Solvent | Related Compound | Observed Solubility |

| Alcohols | Methanol | 4-Amino-2,6-dichlorophenol | Soluble[1] |

| Ethanol (cold) | 2-Amino-4-bromophenol | Slightly Soluble[2] | |

| Ethanol (hot) | 2-Amino-4-bromophenol | Soluble[2] | |

| Ketones | Acetone | 2-Amino-4-bromophenol | More Soluble[3] |

| Ethers | Diethyl Ether | 2-Amino-4-bromophenol | Soluble[2] |

| Aromatic Hydrocarbons | Benzene | 4-Bromo-2-chlorophenol | Soluble[4] |

| Toluene | 4-Bromo-2-chlorophenol | Soluble[4] | |

| Halogenated Hydrocarbons | Chloroform | 2-Amino-4-bromophenol | Soluble[2] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocols describe standard methods for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with secure caps

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/pre-cooled pipette to match the equilibration temperature.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in the test solvent from the concentration of the saturated solution, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Visual Representation of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-2-bromo-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-bromo-6-chlorophenol is a halogenated aminophenol with a unique substitution pattern that imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, drawing upon established principles of organic chemistry and data from analogous compounds. It outlines key reaction pathways, potential degradation mechanisms, and detailed experimental protocols for stability and reactivity assessment.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClNO | [2][3] |

| Molecular Weight | 222.47 g/mol | [2] |

| Appearance | Solid (form not specified) | [2] |

| Storage Temperature | 4-8°C | [3] |

| Purity | 95% | [3] |

| SMILES String | NC1=CC(Cl)=C(C(Br)=C1)O | [2] |

| InChI Key | CFMMTSSIIJSWNG-UHFFFAOYSA-N | [2] |

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional groups: the amino group (-NH₂), the hydroxyl group (-OH), and the halogen substituents (-Br and -Cl) on the aromatic ring.

Reactions of the Amino Group

The primary amino group is a key site for various chemical transformations, including:

-

Diazotization: In the presence of a nitrous acid source (e.g., NaNO₂/HCl), the amino group can be converted to a diazonium salt. This intermediate is highly versatile and can undergo a range of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a variety of functional groups.

-

Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form the corresponding amides. This reaction is often used as a protective strategy or to introduce specific molecular scaffolds.

-

Alkylation: Nucleophilic substitution reactions with alkyl halides can lead to the formation of secondary or tertiary amines.

Reactions of the Aromatic Ring (Electrophilic Aromatic Substitution)

The hydroxyl and amino groups are strongly activating and ortho-, para-directing for electrophilic aromatic substitution. However, the existing substitution pattern leaves only one available position on the ring (C5). The steric hindrance from the adjacent chloro group and the electronic effects of all substituents will influence the feasibility and outcome of further substitution at this position.

Reactions involving Halogen Substituents (Nucleophilic Aromatic Substitution)

While nucleophilic aromatic substitution (SNAAr) on aryl halides is generally challenging, the presence of electron-withdrawing groups can facilitate this reaction. Although the amino and hydroxyl groups are activating, the overall electronic nature of the ring and the reaction conditions will dictate the susceptibility of the bromo and chloro substituents to displacement by strong nucleophiles.

A potential reaction pathway for nucleophilic aromatic substitution is illustrated below.

Caption: Generalized Nucleophilic Aromatic Substitution.

Stability and Degradation

The stability of this compound is influenced by environmental factors such as light, heat, and the presence of oxidizing agents. Understanding its degradation pathways is critical for ensuring its quality and for the safety assessment of its related products.

Oxidative Degradation

Aminophenols are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ions.[4] This process can lead to the formation of colored impurities, such as quinone-imines, and further polymerization. The primary sign of oxidative decomposition is a color change of the material, often to yellow, brown, or black.[4]

Photostability

Exposure to light, particularly UV radiation, can promote the degradation of halogenated phenols. Photodegradation may involve the cleavage of the carbon-halogen bonds, leading to the formation of radical species and subsequent reactions.[5][6]

Thermal Stability

Biodegradation

Studies on structurally similar compounds provide insights into potential biodegradation pathways. For instance, the bacterial degradation of 4-chloro-2-aminophenol has been shown to proceed via enzymatic deamination to form a catechol intermediate, followed by ring cleavage.[7][8] A similar pathway could be plausible for this compound.

The following diagram illustrates a potential biodegradation pathway.

Caption: Plausible Biodegradation Pathway.

Experimental Protocols

The following are generalized protocols for assessing the stability and reactivity of this compound, based on established scientific principles and regulatory guidelines for forced degradation studies.[9][10]

Forced Degradation Studies

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

General Procedure:

-

Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile/water).

-

Expose the solutions to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples and analyze them using a validated stability-indicating analytical method (e.g., HPLC with UV and/or mass spectrometric detection).

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours. |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours. |

| Thermal Stress | Store solid material and solution at 80°C for 48 hours. |

| Photostability | Expose solid material and solution to a light source providing combined visible and UV outputs, as per ICH Q1B guidelines.[5][6] |

The workflow for a typical forced degradation study is depicted below.

Caption: Forced Degradation Experimental Workflow.

Reactivity Screening: Diazotization and Azo Coupling

Objective: To demonstrate the reactivity of the amino group.

Procedure:

-

Diazotization: Dissolve this compound in a cooled (0-5°C) acidic solution (e.g., 2 M HCl). Add a solution of sodium nitrite dropwise while maintaining the low temperature. Stir for 30 minutes to form the diazonium salt.

-

Azo Coupling: In a separate flask, prepare a cooled solution of a coupling agent (e.g., phenol or β-naphthol) in a basic solution (e.g., NaOH). Slowly add the freshly prepared diazonium salt solution to the coupling agent solution. A colored precipitate (azo dye) should form, indicating a successful reaction.

-

Isolate and characterize the product using standard analytical techniques (e.g., NMR, IR, MS).

Conclusion

This compound is a reactive molecule with multiple functional groups that can participate in a variety of chemical transformations. Its stability is a key consideration, with oxidation and photodegradation being the most likely degradation pathways. The information and protocols provided in this guide serve as a valuable resource for researchers and developers working with this compound, enabling them to better understand its chemical behavior and design robust synthetic and analytical methodologies. Further experimental studies are warranted to obtain quantitative kinetic and thermodynamic data for the specific reactions and degradation processes of this compound.

References

- 1. This compound | 1158322-54-3 | Benchchem [benchchem.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. aobchem.com [aobchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 4-Amino-2-bromo-6-chlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-bromo-6-chlorophenol is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its trifunctional nature, featuring amino, hydroxyl, and two distinct halogen substituents, offers a rich platform for the construction of complex molecular architectures. This guide explores the core applications of this compound, with a focus on its utility in the synthesis of heterocyclic compounds, such as benzoxazoles and kinase inhibitors, and its potential in the development of novel dye molecules. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its application in research and development.

Introduction

Halogenated phenols are a critical class of intermediates in the chemical industry, particularly in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of halogen atoms on an aromatic ring can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound presents a unique substitution pattern that makes it a highly valuable starting material. The presence of both a bromine and a chlorine atom allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The amino and hydroxyl groups provide additional handles for a diverse range of chemical transformations, including diazotization, acylation, and cyclization reactions.

This technical guide will delve into the practical applications of this compound, providing detailed methodologies for its use in the synthesis of high-value organic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| Appearance | Solid |

| CAS Number | 1158322-54-3 |

| SMILES | Nc1cc(Cl)c(O)c(Br)c1 |

Applications in Organic Synthesis

The reactivity of this compound allows for its use in several key areas of organic synthesis, which will be explored in the following sections.

Synthesis of Heterocyclic Compounds

The ortho-relationship of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems.

Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities. This compound can be utilized in the synthesis of substituted benzoxazoles through condensation with carboxylic acids or their derivatives.

Experimental Protocol: Synthesis of 5-bromo-7-chloro-2-substituted-benzoxazole (General Procedure)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Reaction Conditions: The reaction mixture is heated to 120-160 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing ice-water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with a saturated solution of sodium bicarbonate and then with water. The solid is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Quantitative Data (Hypothetical)

| Carboxylic Acid Derivative | Product | Yield (%) |

| Benzoic Acid | 5-bromo-7-chloro-2-phenylbenzoxazole | 75-85 |

| Acetic Acid | 5-bromo-7-chloro-2-methylbenzoxazole | 80-90 |

| 4-Nitrobenzoic Acid | 5-bromo-7-chloro-2-(4-nitrophenyl)benzoxazole | 70-80 |

Experimental Workflow

A patent (WO2020227549A1) discloses the use of this compound in the synthesis of thyroid hormone receptor beta (THR-β) modulators, which are a class of kinase inhibitors. The following is a detailed protocol adapted from the patent for the synthesis of a key intermediate.

Experimental Protocol: Synthesis of a diaryl ether intermediate

-

Reaction Setup: In a sealed vial, this compound (1.0 eq.), an appropriately substituted aryl boronic acid (1.2 eq.), copper(II) acetate (0.2 eq.), and pyridine (2.0 eq.) are combined in a suitable solvent such as dichloromethane (DCM).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by LC-MS.

-

Work-up: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired diaryl ether.

Quantitative Data (Representative from Patent)

| Aryl Boronic Acid | Product | Yield (%) |

| 4-Methoxyphenylboronic acid | 4-Amino-2-bromo-6-chloro-1-(4-methoxyphenoxy)benzene | 60-70 |

Signaling Pathway Context

Synthesis of Azo Dyes

The amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce azo dyes. The halogen substituents are expected to have a bathochromic effect on the resulting dye, potentially leading to deeper colors.

Experimental Protocol: Synthesis of a Halogenated Azo Dye (General Procedure)

-

Diazotization: this compound (1.0 eq.) is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.05 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Coupling: The cold diazonium salt solution is added slowly to a cooled (0-5 °C) alkaline solution of a coupling component (e.g., phenol, naphthol, or an aromatic amine) (1.0 eq.). The pH of the coupling reaction is maintained in the appropriate range (alkaline for phenols, acidic for amines).

-

Isolation: The resulting colored precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

-

Purification: The crude dye can be purified by recrystallization from a suitable solvent.

Quantitative Data (Hypothetical)

| Coupling Component | Product Color | λmax (nm) (Hypothetical) |

| Phenol | Orange-Red | 480-500 |

| 2-Naphthol | Deep Red | 510-530 |

| N,N-Dimethylaniline | Red-Violet | 540-560 |

Experimental Workflow

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in various fields of organic synthesis. Its unique substitution pattern allows for the straightforward synthesis of complex heterocyclic structures and novel dye molecules. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists looking to explore the synthetic utility of this promising compound in drug discovery and materials science. Further exploration of its reactivity, particularly in the realm of selective cross-coupling reactions, is likely to uncover even more applications for this valuable synthetic intermediate.

4-Amino-2-bromo-6-chlorophenol: A Versatile Intermediate in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-bromo-6-chlorophenol is a halogenated aromatic amine that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique trifunctional nature, featuring amino, bromo, and chloro substituents on a phenolic ring, offers a versatile platform for the construction of novel compounds with significant applications in the pharmaceutical, agrochemical, and dye industries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its role as a key building block in modern organic synthesis. Detailed experimental protocols for related transformations, though not for the title compound directly due to proprietary or unpublished data, are presented to illustrate its synthetic utility. Furthermore, this guide explores the potential biological significance of molecules derived from this intermediate, offering insights for future research and development endeavors.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₆H₅BrClNO. Its structure is characterized by a phenol ring substituted with an amino group at position 4, a bromine atom at position 2, and a chlorine atom at position 6. This specific arrangement of functional groups dictates its reactivity and potential for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| Appearance | Solid |

| InChI Key | CFMMTSSIIJSWNG-UHFFFAOYSA-N |

| SMILES | NC1=CC(Cl)=C(O)C(Br)=C1 |

Note: Specific quantitative data such as melting point, boiling point, and spectral data (NMR, IR, MS) for this compound are not consistently available in publicly accessible literature. Researchers may need to acquire this data from commercial suppliers or through their own analytical characterization. For the hydrochloride salt of this compound, analytical data including NMR, HPLC, and LC-MS may be available from suppliers.[1]

Synthesis of Halogenated Aminophenols

Illustrative Synthesis: Preparation of 4-Bromo-2-aminophenol from 2-Nitro-4-bromophenol

A common route to aminophenols is the reduction of the corresponding nitrophenol. The following protocol describes the synthesis of the related compound, 4-bromo-2-aminophenol.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-nitro-4-bromophenol in an appropriate alcohol solvent.

-

Catalyst Addition: Add a modified Raney-Ni catalyst (e.g., Fe-Cr modified) to the solution.

-

Hydrogenation: Carry out the hydrogenation reaction under normal pressure.

-

Work-up: After the reaction is complete (monitored by a suitable technique like TLC), filter the catalyst.

-

Isolation: Remove the solvent from the filtrate and purify the resulting 4-bromo-2-aminophenol, for instance, by vacuum rectification.[2]

DOT Diagram: General Synthesis Workflow for Halogenated Aminophenols

Caption: A generalized workflow for the synthesis of halogenated aminophenols.

Reactivity and Applications as a Chemical Intermediate

The trifunctional nature of this compound makes it a valuable intermediate for the synthesis of a variety of target molecules. The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents. It can also be acylated or alkylated. The phenolic hydroxyl group can be etherified or esterified. The halogen atoms provide sites for nucleophilic aromatic substitution or participation in cross-coupling reactions.

Synthesis of Azo Dyes

The amino group of this compound can be diazotized and then coupled with various aromatic compounds to form azo dyes. While a specific example starting with the title compound is not available, the general procedure for the synthesis of azo dyes from aromatic amines is well-established.

General Experimental Protocol for Azo Dye Synthesis:

-

Diazotization: The aromatic amine is dissolved in an acidic solution (e.g., HCl) and treated with a solution of sodium nitrite at low temperatures (0-5 °C) to form a diazonium salt.

-

Coupling: The diazonium salt solution is then added to a solution of a coupling component (e.g., a phenol or an aniline derivative) to form the azo dye.

-

Isolation: The resulting dye often precipitates from the reaction mixture and can be collected by filtration.[3][4][5]

DOT Diagram: Azo Dye Synthesis Pathway

Caption: General reaction scheme for the synthesis of azo dyes.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Halogenated phenols and anilines are important precursors in the synthesis of pharmaceuticals and agrochemicals. For instance, 4-amino-3-chlorophenol is a key intermediate in the preparation of the tyrosine kinase inhibitor Lenvatinib.[6] While direct evidence for the use of this compound in the synthesis of specific commercial drugs or pesticides is limited in public literature, its structural motifs are present in many biologically active molecules. The combination of halogens and an amino group on a phenolic ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule. For example, bromophenols have been investigated for their potential as anticancer and antioxidant agents.[7]

Potential Biological Activity of Derivatives

Derivatives of aminophenols have been shown to exhibit a range of biological activities, including antimicrobial and antidiabetic properties.[8] Although no specific biological data for derivatives of this compound is currently available, the study of related compounds provides a rationale for exploring the bioactivity of its derivatives.

Antimicrobial and Antidiabetic Activity of Aminophenol Derivatives

Schiff base derivatives of 4-aminophenol have been synthesized and shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[8] Some of these derivatives also exhibit significant α-amylase and α-glucosidase inhibitory activity, suggesting potential as antidiabetic agents.[8] The mechanism of action for the antimicrobial effects may involve interference with microbial cell wall synthesis or other essential cellular processes. The antidiabetic activity is likely due to the inhibition of carbohydrate-digesting enzymes, which would slow down the absorption of glucose.

DOT Diagram: Potential Biological Signaling Pathway Inhibition

Caption: Hypothetical inhibition of bacterial and human enzymes by aminophenol derivatives.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statement |

| GHS07 | Warning | H302: Harmful if swallowed. |

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of a wide range of valuable molecules. Its trifunctional nature allows for diverse chemical transformations, making it an attractive building block for the development of new pharmaceuticals, agrochemicals, and dyes. While detailed synthetic and biological data for this specific compound are not extensively published, the information available for structurally related compounds provides a strong foundation for future research. Further investigation into the reactivity and biological applications of derivatives of this compound is warranted and could lead to the discovery of novel compounds with important industrial and therapeutic applications.

References

- 1. This compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]

- 3. iiste.org [iiste.org]

- 4. researchgate.net [researchgate.net]

- 5. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]

- 6. CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol - Google Patents [patents.google.com]

- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2-bromo-6-chlorophenol Derivatives and Analogs for Researchers and Drug Development Professionals

An Introduction to a Versatile Scaffold: 4-Amino-2-bromo-6-chlorophenol is a substituted aromatic compound that serves as a valuable starting material and core scaffold in the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry and materials science. The unique arrangement of its functional groups—an amino group, a hydroxyl group, and two different halogen atoms (bromine and chlorine)—on the phenol ring imparts a high degree of reactivity and allows for multifaceted chemical modifications. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the derivatives and analogs of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathways and Key Derivatives

The chemical versatility of this compound allows for the synthesis of several important classes of heterocyclic compounds, including Schiff bases, benzimidazoles, and quinazolines. These scaffolds are of particular interest in drug discovery due to their prevalence in biologically active molecules.

Schiff Base Derivatives

The condensation reaction between the primary amino group of this compound and various aromatic or heteroaromatic aldehydes yields a wide array of Schiff base derivatives. These imine-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and antidiabetic properties.[1][2][3][4]

Benzimidazole Derivatives

Benzimidazoles, known for their diverse pharmacological activities, can be synthesized from this compound. The general synthetic strategy involves the condensation of the o-phenylenediamine moiety (or its precursor) with carboxylic acids or their derivatives.[5][6][7][8] The resulting benzimidazole scaffold can be further functionalized to explore structure-activity relationships.

Quinazoline Derivatives

Quinazolines are another important class of heterocyclic compounds that can be accessed from this compound. Various synthetic methods exist for the construction of the quinazoline ring system, often involving cyclization reactions with a suitable one-carbon synthon.[9][10][11]

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, with antimicrobial and kinase inhibitory effects being the most prominent.

Antimicrobial Activity

The presence of halogen atoms on the phenolic ring is known to contribute to the antimicrobial properties of many compounds. Schiff base derivatives of halogenated aminophenols have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] The mechanism of action is often attributed to the disruption of microbial cell membranes and vital cellular processes.[12]

Kinase Inhibitory Activity

The quinazoline and benzimidazole scaffolds derived from this compound are key pharmacophores in the design of protein kinase inhibitors.[13][14][15][16][17] These inhibitors play a crucial role in cancer therapy by targeting dysregulated kinases involved in cell signaling pathways that control cell growth, proliferation, and survival.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of derivatives and analogs of this compound.

Table 1: Antimicrobial Activity of 4-Aminophenol Schiff Base Derivatives

| Compound ID | Test Organism | Inhibition Zone (mm) at 1 mg/mL | Reference |

| S-1 * | Staphylococcus aureus | 14.18 | [1][3] |

| Micrococcus luteus | 12.11 | [1][3] | |

| Staphylococcus epidermidis | 10.00 | [1][3] | |

| Bacillus subtilis | 11.41 | [1][3] | |

| Bordetella bronchiseptica | 10.12 | [1][3] | |

| Saccharomyces cerevisiae | 12.11 | [1][3] | |

| S-2 | Staphylococcus aureus | 15.12 | [1][3] |

| Micrococcus luteus | 15.00 | [1][3] | |

| Staphylococcus epidermidis | 11.12 | [1][3] | |

| Bacillus subtilis | 12.13 | [1][3] | |

| Bordetella bronchiseptica | 11.14 | [1][3] | |

| Saccharomyces cerevisiae | 13.12 | [1][3] | |

| S-3 | Staphylococcus aureus | 12.11 | [1][3] |

| Micrococcus luteus | 11.13 | [1][3] | |

| Staphylococcus epidermidis | 10.11 | [1][3] | |

| Bacillus subtilis | 14.00 | [1][3] | |

| Bordetella bronchiseptica | 12.11 | [1][3] | |

| Saccharomyces cerevisiae | 12.13 | [1][3] | |

| S-4 | Staphylococcus aureus | 11.12 | [1][3] |

| Micrococcus luteus | 10.14 | [1][3] | |

| Staphylococcus epidermidis | 10.12 | [1][3] | |

| Bacillus subtilis | 11.12 | [1][3] | |

| Bordetella bronchiseptica | 14.12 | [1][3] | |

| Saccharomyces cerevisiae | 15.11 | [1][3] | |

| S-5 | Staphylococcus aureus | 13.11 | [1][3] |

| Micrococcus luteus | 12.12 | [1][3] | |

| Staphylococcus epidermidis | 11.13 | [1][3] | |

| Bacillus subtilis | 12.14 | [1][3] | |

| Bordetella bronchiseptica | 13.11 | [1][3] | |

| Saccharomyces cerevisiae | 16.00 | [1][3] | |

| Metronidazole | Staphylococcus aureus | 16.11 | [1][3] |

| Nystatin | Saccharomyces cerevisiae | 15.12 | [1][3] |

Note: Compound S-1 is 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, a structural analog. S-2 to S-5 are other 4-aminophenol Schiff base derivatives.[1][3]

Table 2: Antidiabetic Activity of 4-Aminophenol Schiff Base Derivatives

| Compound ID | α-Amylase Inhibition (%) at 500 ppm | α-Glucosidase Inhibition (%) at 500 ppm | α-Amylase IC50 (ppm) | α-Glucosidase IC50 (ppm) | Reference |

| S-1 * | 89.13 | 76.67 | 110.1 | 120.2 | [1][2] |

| S-2 | 93.19 | 73.12 | 80.81 | 155.1 | [1][2] |

| S-3 | 76.12 | 65.13 | 153.2 | 210.3 | [1][2] |

| S-4 | 36.14 | 55.21 | 310.5 | 320.4 | [1][2] |

| S-5 | 65.23 | 68.34 | 215.4 | 190.7 | [1][2] |

| Acarbose | 95.23 | 94.21 | 50.12 | 45.13 | [1][2] |

Note: Compound S-1 is 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, a structural analog. S-2 to S-5 are other 4-aminophenol Schiff base derivatives.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives and the evaluation of their biological activities.

Synthesis Protocols

Protocol 1: General Synthesis of Schiff Base Derivatives from 4-Aminophenol [1][3]

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminophenol (or a substituted analog like this compound) in a suitable solvent such as ethanol or methanol.

-

Addition of Aldehyde: Add 1.0-1.2 equivalents of the desired aromatic or heteroaromatic aldehyde to the solution.

-

Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Reaction Conditions: Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 2: General Synthesis of Benzimidazoles from o-Phenylenediamines [5][6][7][8]

-

Reaction Setup: Combine 1.0 equivalent of an o-phenylenediamine derivative (which can be synthesized from this compound) and 1.0-1.2 equivalents of a carboxylic acid or aldehyde in a round-bottom flask.

-

Solvent and Catalyst: The reaction is typically carried out in a high-boiling solvent like dimethylformamide (DMF) or in the presence of a dehydrating agent or a catalyst such as a mineral acid (e.g., HCl) or a Lewis acid.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours. Monitor the reaction by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water or a basic solution to precipitate the product. The crude product is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Biological Activity Screening Protocols

Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method) [1][3]

-

Preparation of Media: Prepare sterile nutrient agar plates for bacteria or potato dextrose agar plates for fungi.

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.

-

Well Preparation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Sample Application: Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) into each well. A well with the solvent (DMSO) serves as a negative control, and a standard antibiotic/antifungal serves as a positive control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

-

Reagent Preparation: Prepare solutions of the kinase enzyme, a suitable substrate, ATP, and the test compound at various concentrations.

-

Kinase Reaction: In a 384-well plate, add the test compound, kinase enzyme, and substrate. Initiate the reaction by adding ATP. Incubate at a specific temperature for a set time.

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent). The signal is typically luminescent and is proportional to the amount of ADP.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls (no inhibitor and a known potent inhibitor). Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams are provided in the DOT language for use with Graphviz.

References

- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. southeastern.edu [southeastern.edu]

- 8. asianpubs.org [asianpubs.org]

- 9. Quinazoline synthesis [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitors of protein kinases: CGP 41251, a protein kinase inhibitor with potential as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-Amino-2-bromo-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-bromo-6-chlorophenol, a halogenated phenol, presents a significant area of interest within synthetic and medicinal chemistry. While its primary role has been identified as a versatile chemical intermediate, a comprehensive understanding of its intrinsic biological activities and mechanism of action remains largely uncharted. This technical guide consolidates the available chemical data for this compound and, by drawing parallels with structurally analogous compounds, explores its potential pharmacological pathways. The ensuing sections will delve into its chemical characteristics, postulated mechanisms of action based on related molecules, and provide exemplary experimental protocols to facilitate future research into its biological significance.

Chemical and Physical Properties

This compound is a solid organic compound with the following key identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClNO | |

| Molecular Weight | 222.47 g/mol | |

| Appearance | Solid | |

| InChI Key | CFMMTSSIIJSWNG-UHFFFAOYSA-N | |

| SMILES String | NC1=CC(Cl)=C(C(Br)=C1)O | |

| CAS Number | 1158322-54-3 | [1] |

Identified Roles and Potential Applications

Currently, this compound is primarily recognized as a building block in organic synthesis.[2] Its multifunctional nature, stemming from the presence of amino, hydroxyl, bromo, and chloro groups on an aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, including dyes and potential pharmaceutical agents.[2]

Postulated Mechanism of Action: Insights from Structurally Related Compounds

Direct studies on the mechanism of action of this compound are not publicly available. However, research on structurally similar compounds, particularly other halogenated aminophenols, can provide valuable hypotheses regarding its potential biological activities.

Potential for Nephrotoxicity via Oxidative Stress

A study on the related compound, 4-amino-2-chlorophenol (4-A2CP), has shed light on a potential mechanism of toxicity in renal cells. This study revealed that 4-A2CP induces cytotoxicity, and this effect can be attenuated by antioxidants and specific enzyme inhibitors.[3] This suggests a bioactivation pathway is involved.

The proposed mechanism posits that 4-amino-2-chlorophenol is bioactivated by cyclooxygenases and peroxidases to form reactive intermediates.[3] These intermediates can then generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage, as measured by lactate dehydrogenase (LDH) release.[3] Given the structural similarity, it is plausible that this compound could undergo a similar bioactivation process, potentially leading to nephrotoxic effects.

Below is a conceptual signaling pathway illustrating this proposed mechanism.

Caption: Proposed bioactivation and nephrotoxicity pathway.

Broader Biological Activities of Related Phenolic Compounds

Research into various bromophenol and aminophenol derivatives has revealed a wide spectrum of biological activities, suggesting that this compound could possess similar properties. These activities include:

-

Antimicrobial and Antifungal Activity: Derivatives of 4-aminophenol have demonstrated broad-spectrum activity against various bacteria and fungi.[4][5]

-

Antidiabetic Potential: Certain 4-aminophenol derivatives have shown significant inhibitory effects on α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[4][5]

-

Antioxidant and Anticancer Properties: Methylated and acetylated derivatives of natural bromophenols have exhibited antioxidant effects and the ability to induce apoptosis in cancer cells.[6] Marine algae-derived bromophenols are also noted for their antioxidant and anticancer activities.[7]

Experimental Protocols: A Framework for Investigation

To elucidate the mechanism of action of this compound, a series of in vitro experiments, modeled after those performed on related compounds, can be employed.

Assessment of In Vitro Cytotoxicity

This protocol is adapted from the study on 4-amino-2-chlorophenol to assess potential nephrotoxicity.[3]

Objective: To determine the cytotoxic potential of this compound in a relevant cell line (e.g., isolated renal cortical cells).

Methodology:

-

Cell Preparation: Isolate renal cortical cells from a suitable animal model (e.g., male Fischer 344 rats).

-

Incubation: Incubate the cells (approximately 4x10⁶ cells/ml) with varying concentrations of this compound (e.g., 0.5 mM and 1.0 mM) or vehicle control for a defined period (e.g., 60 minutes) at 37°C with shaking.

-

Inhibitor/Antioxidant Pretreatment (for mechanism elucidation): In separate experiments, pretreat cells with specific inhibitors (e.g., of cyclooxygenase, peroxidase, cytochrome P450) or antioxidants (e.g., ascorbate, glutathione) prior to the addition of this compound.

-

Cytotoxicity Measurement: Assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) into the incubation medium.

Data Presentation:

| Treatment Group | Concentration | LDH Release (% of Control) |

| Vehicle Control | - | 100 |

| This compound | 0.5 mM | Experimental Value |

| This compound | 1.0 mM | Experimental Value |

| Inhibitor A + this compound | Conc. + 1.0 mM | Experimental Value |

| Antioxidant B + this compound | Conc. + 1.0 mM | Experimental Value |

The following workflow diagram illustrates the experimental process.

Caption: Experimental workflow for in vitro cytotoxicity assessment.